Post-Insertion Manufacturing: 76% vs. 32% Active Maleimide Groups Available for Ligand Conjugation
A direct comparison study quantified the fraction of active maleimide groups remaining on liposome surfaces after two common preparation methods. When DSPE-PEG2000-Mal was incorporated via post-insertion into pre-formed liposomes, 76% of maleimide groups remained active and available for thiol coupling. In contrast, the pre-insertion method—where DSPE-PEG2000-Mal is mixed with lipids before vesicle formation—resulted in only 63% initial activity, which further degraded to 32% after downstream purification steps [1]. This 2.4-fold difference in functional group availability directly determines the efficiency and reproducibility of subsequent ligand attachment.
| Evidence Dimension | Percentage of active maleimide groups available for conjugation on final liposome surface |
|---|---|
| Target Compound Data | 76% active maleimide groups (post-insertion method) |
| Comparator Or Baseline | Pre-insertion method: 63% active immediately after formation; degrading to 32% after purification |
| Quantified Difference | 2.4-fold higher functional group availability (76% vs. 32%) |
| Conditions | Liposomes composed of HSPC/cholesterol/DSPE-PEG2000-Mal at 5 mol% PEG-lipid; maleimide activity quantified via thiol-reactive fluorescent probe |
Why This Matters
This demonstrates that process selection alone can reduce effective reactive sites by over half; procurement specifications without this process context risk formulations with sub-stoichiometric ligand density.
- [1] Oswald, M., Geissler, S., & Goepferich, A. (2016). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. International Journal of Pharmaceutics, 514(1), 93–102. View Source
